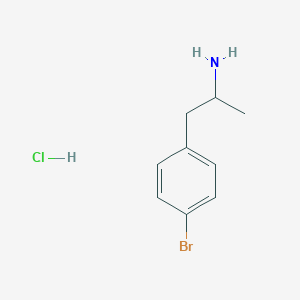
1-(4-Bromophenyl)propan-2-amine hydrochloride
説明
4-Bromoamphetamine is a para-substituted amphetamine that acts as a monoamine releasing agent. It is highly neurotoxic, producing long-term depletion of serotonin. This product is intended only for forensic and research purposes.
生物活性
1-(4-Bromophenyl)propan-2-amine hydrochloride, also known as 4-bromoamphetamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14BrClN
- Molecular Weight : 249.58 g/mol
This compound primarily acts as a monoamine releasing agent. It is structurally related to amphetamines, which are known to increase the release of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism can lead to various psychoactive effects, including increased alertness and euphoria.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity through various pathways:
- Neurotransmitter Release : It enhances the release of dopamine and serotonin, similar to other amphetamines. This action is crucial for its stimulant effects and potential use in treating attention deficit hyperactivity disorder (ADHD) and depression.
- Antiproliferative Effects : A study demonstrated that compounds with similar structures showed antiproliferative activity against cancer cell lines. For example, certain derivatives exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potential applications in oncology .
- Tubulin Destabilization : Some related compounds have been shown to interact with tubulin, leading to destabilization and subsequent inhibition of cancer cell proliferation. This suggests that this compound could potentially have similar effects .
Case Studies
Several case studies highlight the compound's biological activity:
- Study on Antiproliferative Activity : In a recent study, derivatives of 1-(4-Bromophenyl)propan-2-amine were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively by interfering with microtubule dynamics, leading to apoptosis in cancer cells .
- Fragment-Based Drug Discovery : Research utilizing fragment-based approaches identified several active fragments related to 1-(4-Bromophenyl)propan-2-amine that showed promising inhibition rates against specific enzymes involved in cellular metabolism . These findings suggest a broader therapeutic potential beyond its stimulant properties.
Table 1: Biological Activity of Related Compounds
特性
IUPAC Name |
1-(4-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNYQPDJBGATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















